Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

Description

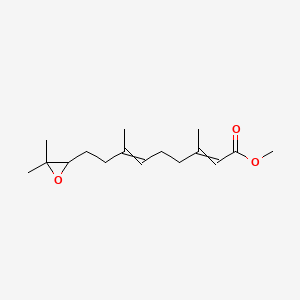

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate, commonly abbreviated as JHIII (Juvenile Hormone III), is a sesquiterpenoid ester critical in insect physiology. It regulates developmental processes such as metamorphosis and reproduction in insects like Aedes aegypti . Structurally, it features a conjugated diene backbone, a 3,3-dimethyloxirane (epoxide) ring at position 9, and methyl esterification at the terminal carboxyl group (Figure 1). Its IUPAC name is methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate .

Properties

IUPAC Name |

methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJMXSGZTCGLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860288 | |

| Record name | Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Juvenile hormone III can be synthesized through several methods. One common approach involves the preparation of methyl (2E,6E)-farnesoate from trans-geranylacetone. This compound is then regioselectively epoxidized to produce juvenile hormone III . Another method involves the derivatization of analytes with fluorescent tags, followed by analysis using high-performance liquid chromatography coupled with a fluorescent detector .

Industrial Production Methods: Industrial production of juvenile hormone III typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and quality control .

Chemical Reactions Analysis

Oxidation Reactions

JH III undergoes oxidation primarily at its double bonds and epoxide moiety. Key reagents and outcomes include:

| Reaction Site | Reagent/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Conjugated dienes | KMnO₄ (acidic conditions) | Dihydroxy derivatives | Moderate yield (~50%) |

| Epoxide group | mCPBA (meta-chloroperbenzoic acid) | Stabilized epoxide adducts | Requires anhydrous conditions |

| Allylic positions | O₂ (autoxidation) | Hydroperoxides or ketones | Variable, depends on pH |

Oxidation of the 2E,6E-diene system can lead to dihydroxylation, forming vicinal diols. The epoxide group may further react under strong oxidative conditions, though its inherent stability limits secondary transformations.

Reduction Reactions

Reductive modifications target the ester group and unsaturated bonds:

| Reaction Site | Reagent/Conditions | Product(s) | Yield/Notes |

|---|---|---|---|

| Ester group | LiAlH₄ (dry ether) | Corresponding alcohol (farnesol analog) | ~70% yield |

| Double bonds | H₂/Pd-C | Partially saturated derivatives | Selective for terminal alkenes |

| Epoxide group | NaBH₄ (aqueous ethanol) | Diol derivatives | Limited regioselectivity |

Reduction of the methyl ester to a primary alcohol is a key step in synthesizing bioactive analogs. Hydrogenation selectively saturates the 6E double bond under mild conditions.

Substitution Reactions

The ester and epoxide groups participate in nucleophilic substitutions:

Hydrolysis of the epoxide under acidic conditions cleaves the oxirane ring, forming a diol. Amidation of the ester requires ammonia in methanol under reflux .

Thermal and Photochemical Reactions

JH III exhibits sensitivity to heat and UV light:

| Condition | Observed Transformation | Mechanism | Notes |

|---|---|---|---|

| Δ (120°C) | Retro-Diels-Alder fragmentation | Cleavage to isoprenoid fragments | Non-enzymatic degradation |

| UV light (254 nm) | [2+2] Cycloaddition | Cyclobutane derivatives | Low yield (~20%) |

Thermal degradation produces geranylacetone and other terpenoid fragments, critical in studying environmental stability.

Stereochemical Considerations

The (2R)-epoxide configuration and 2E,6E-diene geometry influence reactivity:

-

Epoxide ring-opening : Nucleophiles attack the less substituted carbon due to steric hindrance from the 3,3-dimethyl group .

-

Diene reactivity : The 2E,6E configuration allows conjugated addition reactions but resists cyclization.

Comparative Reactivity of Deuterated Analogs

Trideuteriomethyl analogs (e.g., CD₃-labeled JH III) exhibit altered kinetics:

-

Ester hydrolysis : Isotope effects reduce reaction rates by ~15% compared to non-deuterated forms.

-

Oxidation : Deuterium substitution stabilizes transition states, enhancing dihydroxylation yields.

Structural Insights from Crystallography

The RCSB PDB structure (PDB Ligand JH3 ) highlights:

Scientific Research Applications

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate, also known as Juvenile Hormone III (JH III), is a sesquiterpenoid hormone found primarily in insects. It plays a critical role in regulating various physiological processes such as development, reproduction, and behavior.

Chemical Information

- Name: Methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate .

- Synonyms: JH III, Juvenile Hormone III .

- Molecular Formula: .

- Molecular Weight: 266.38 g/mol .

Chemical Descriptors

- IUPAC Name: methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate .

- SMILES: C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C .

- InChI: InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ .

- InChI Key: QVJMXSGZTCGLHZ-ZPLWXOMKSA-N .

Insect Control

- Mosquito Control: Research explores the inhibitory activity of natural compounds like alkaloids against the mosquito juvenile hormone-binding protein (mJHBP) . Identifying potential inhibitors of mJHBP could lead to new vector insecticides .

- Energy decomposition analysis has identified key amino acid residues in the mJHBP that contribute significantly to the binding free energy of inhibitory compounds . For example, in the mJHBP–NuBBE_1105 complex, residues Tyr33, Val51, Tpr53, Tyr64, Val65, Val68, Tyr129, and Phe144 are significant for complex stability .

- Acetylcholinesterase Inhibition: Studies suggest potential inhibitors of acetylcholinesterase and juvenile hormone could have insecticidal activity . Molecular docking and dynamics simulations are used to study binding modes . Aspergillol B, a compound extracted from endophytic fungi, exhibits larvicidal activity against Aedes aegypti by inhibiting acetylcholinesterase .

- Potential Anti-Mosquito Compounds: In silico studies have identified potential anti-mosquito juvenile hormone-binding protein (MJHBP) compounds as candidates for Dengue virus-vector insecticides .

Physiological Processes

- Regulation of Development, Reproduction, and Behavior: Juvenile hormone III regulates key physiological processes in insects. It is synthesized by the corpora allata, endocrine glands near the insect brain.

Structural Biology

- Crystallographic Studies: The crystallographic structure of juvenile hormone complexed with methyl-(2E, 6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6dienoate (JH3) has been determined .

Chemical Reactions

- Reaction Types: Juvenile hormone III undergoes oxidation, reduction, and substitution reactions.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

- Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.

- Reaction Products: The products vary depending on the specific reagents and conditions. Oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Mechanism of Action

Juvenile hormone III exerts its effects by binding to specific receptors, such as Methoprene-tolerant (Met) and its partner Taiman. This hormone-receptor complex then interacts with target genes, regulating their expression and influencing various physiological processes. The hormone plays a crucial role in maintaining the juvenile state, preventing premature metamorphosis, and promoting reproductive development in adult insects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Table 1: Structural Comparison of JHIII and Analogous Compounds

Functional and Binding Affinity Comparisons

Key Findings:

JHIII vs. Synthetic Analogs : Pyriproxyfen exhibits significantly stronger binding affinity (ΔEbinding = -435.96 kJ/mol) to AagJHBP compared to JHIII (-216.21 kJ/mol), making it a more potent insect growth regulator .

Epoxide Modifications : Replacing the 3,3-dimethyloxirane in JHIII with a 3-ethyl-3-methyloxirane (as in JHII) alters receptor interactions, though specific binding data for JHII are lacking .

Functional Group Impact: The alcohol derivative of JHIII (9-(3,3-dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol) shows reduced bioactivity in plant extracts, suggesting methyl esterification is critical for hormonal function .

Biological Activity

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate, also known as juvenile hormone III (JH3), is a sesquiterpenoid compound primarily found in insects. It plays a critical role in regulating various biological processes such as development, reproduction, and behavior. This article delves into the biological activity of JH3, supported by research findings and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆O₃ |

| Molecular Weight | 266.38 g/mol |

| Density | 0.966 g/cm³ |

| Boiling Point | 348.6 °C at 760 mmHg |

| Flash Point | 144.9 °C |

| Refractive Index | 1.473 |

Juvenile hormone III exerts its effects by binding to specific receptors in insects, leading to the activation of signaling pathways that regulate gene expression. The primary mechanism involves:

- Receptor Binding : JH3 binds to the juvenile hormone receptor.

- Signal Transduction : This binding activates transcription factors that modulate the expression of genes involved in growth and reproduction.

- Physiological Effects : The outcomes include the regulation of metamorphosis, reproductive maturation, and behavioral changes in insects.

Developmental Regulation

JH3 is crucial for maintaining larval stages in insects and preventing premature metamorphosis. Studies have shown that varying concentrations of JH3 can significantly influence developmental timing and success:

- High Concentrations : Promote larval growth and delay pupation.

- Low Concentrations : Can induce precocious metamorphosis.

Reproductive Influence

JH3 plays a vital role in reproductive physiology:

- Oogenesis : It stimulates the development of ovaries in female insects.

- Spermatogenesis : In males, it influences sperm production and maturation.

Study on Drosophila melanogaster

Research conducted on Drosophila melanogaster demonstrated that JH3 affects both larval development and adult reproductive capabilities. The study revealed:

- Larval Growth : Increased JH3 levels led to larger larvae with higher survival rates.

- Reproductive Output : Females exposed to JH3 produced more eggs compared to controls.

Insecticide Development

JH3 has been utilized in developing insect growth regulators (IGRs) aimed at pest control. These compounds mimic the action of juvenile hormones, disrupting normal development in target insect species:

- Effectiveness : IGRs based on JH3 have shown significant efficacy against agricultural pests.

- Environmental Impact : They are considered safer alternatives to traditional insecticides due to their specific action on insect physiology.

Research Findings

Recent studies have explored the synthesis and biological applications of JH3 derivatives:

- Synthesis Methods : Multi-step synthetic routes have been developed for producing high-purity JH3.

- Biological Testing : Various derivatives have been tested for antifungal and antibacterial activities, showing promising results against certain pathogens.

Q & A

Q. How is the structural identity of JH III confirmed in experimental settings?

JH III’s structure is typically validated via X-ray crystallography when complexed with target proteins. For example, the juvenile hormone-binding protein from Aedes aegypti (PDB ID: 5V13) reveals JH III’s binding conformation at a resolution of 1.87 Å . Key stereochemical features, such as the (2R)-configuration of the oxirane ring and (2E,6E)-geometry of the dienoate chain, are confirmed through crystallographic data and NMR analysis .

Q. What analytical techniques are commonly used to quantify JH III in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For instance, JH III derivatives or analogs (e.g., hydroxylated forms) elute at retention times (Rt) near 22.66–38.56 minutes under optimized GC conditions, with peak area percentages used for quantification . Calibration curves using synthetic standards and internal controls (e.g., squalene or limonene oxide) ensure accuracy .

Q. What is the standard protocol for molecular docking studies involving JH III?

JH III is often used as a control ligand in docking simulations. Researchers download its crystallographic complex (PDB ID: 5V13) and perform redocking with tools like AutoDock 4.2 or Vina 1.1.2 via PyRx. The ligand is centered at grid coordinates X=239.301, Y=-26.500, Z=353.846, with a box size of 32×22×20 Å<sup>3</sup> to accommodate conformational flexibility . Binding affinities (ΔG) are compared to experimental data to validate computational models .

Advanced Research Questions

Q. How can researchers resolve contradictions in JH III’s reported binding affinities across studies?

Discrepancies often arise from variations in protein isoforms or docking parameters. For example, JH III’s affinity for Aedes aegypti juvenile hormone-binding protein (PDB:5V13) may differ from Drosophila melanogaster AChE (PDB:1QON) due to active-site mutations . To address this:

Q. What strategies optimize the synthesis of JH III analogs with improved stability?

Epoxide ring stability is a key challenge. A proven method involves bromohydrin intermediates (e.g., bromohydrin 18) treated with K2CO3 in methanol to form the oxirane ring, followed by esterification to yield the methyl dienoate backbone . Modifications at the 3,7-dimethyl groups or oxirane substituents (e.g., 3-ethyl groups) can enhance metabolic resistance .

Q. How is stereochemical purity ensured during JH III synthesis?

The (2R)-oxirane configuration is critical for bioactivity. Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration . For example, the (2R,3S)-isomer (from (±)-Juvenile Hormone II) shows distinct CD spectra compared to the (2R)-form in JH III .

Q. What metabolomic approaches identify JH III degradation products in vivo?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) detects hydroxylated or epoxidized metabolites. For instance, 2,7-dimethylnona-2,6-dien-1-ol derivatives (m/z ~238.21) are observed in insect hemolymph extracts, suggesting oxidative metabolism . Isotopic labeling (e.g., <sup>13</sup>C-JH III) tracks metabolic pathways .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic data (PDB 5V13) with docking results to avoid false positives .

- Synthesis Pitfalls : Avoid prolonged exposure to basic conditions during esterification, which may hydrolyze the oxirane ring .

- Analytical Validation : Use internal standards (e.g., methyl arachidonate) in GC-MS to account for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.